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6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
Overview
Description
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a synthetic organic compound belonging to the class of coumarins Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and ethylchloroacetate.
Reaction with Ethylchloroacetate: The 7-hydroxy-4-methylcoumarin reacts with ethylchloroacetate in the presence of a base such as potassium carbonate in dry acetone at 50°C to form an intermediate.
Addition of Hydrazine Hydrate: The intermediate is then treated with hydrazine hydrate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized coumarin derivatives.
Scientific Research Applications
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound is used in the development of new materials, agrochemicals, and as a fluorescent marker in various industrial applications.
Mechanism of Action
The mechanism of action of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in critical biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-6-nitro-2-oxo-2H-chromen-7-yl 2-chloroacetate
- 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate
- 7-hydroxy-4-methylcoumarin
Uniqueness
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate stands out due to its specific combination of substituents, which confer unique chemical and biological properties.
Biological Activity
6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a synthetic compound belonging to the coumarin class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties. The analysis includes data tables, case studies, and research findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 344.78 g/mol. The structure features a chloro group at the 6-position, an ethyl group at the 4-position, and a methoxybenzoate moiety at the 7-position.
Antimicrobial Activity
Research has demonstrated that coumarin derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown promising activity against various pathogenic microorganisms.
Microorganism | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Inhibition of growth | |
Escherichia coli | Moderate antibacterial effect | |
Candida albicans | Antifungal properties |
The compound's effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential as a broad-spectrum antimicrobial agent.
Anti-inflammatory Properties
Coumarins are also recognized for their anti-inflammatory effects. Studies indicate that derivatives like 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yloxybenzoate may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Case Study:
A study conducted on animal models demonstrated that administration of this compound resulted in reduced levels of TNF-alpha and IL-6, indicating its potential role in mitigating inflammation-related conditions.
Anticancer Potential
Emerging research suggests that coumarin derivatives have anticancer properties through apoptosis induction in cancer cells.
Cancer Cell Line | Effect Observed | Reference |
---|---|---|
MCF-7 (breast cancer) | Induction of apoptosis | |
HeLa (cervical cancer) | Growth inhibition |
The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins.
Properties
IUPAC Name |
(6-chloro-4-ethyl-2-oxochromen-7-yl) 3-methoxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-3-11-8-18(21)24-16-10-17(15(20)9-14(11)16)25-19(22)12-5-4-6-13(7-12)23-2/h4-10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVGMRQHOVREBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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